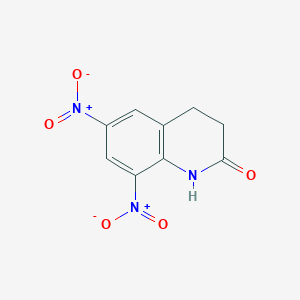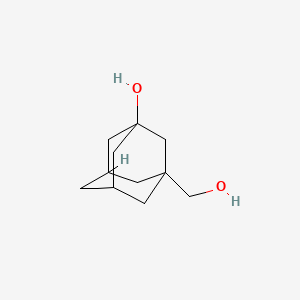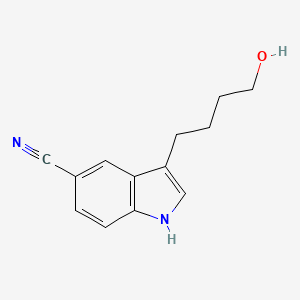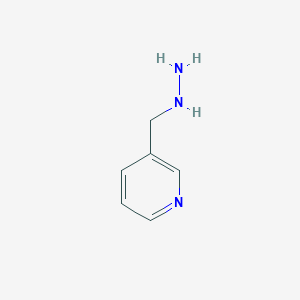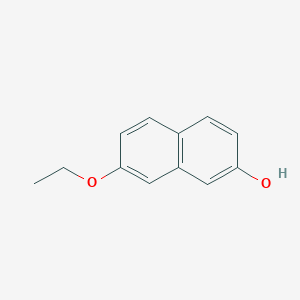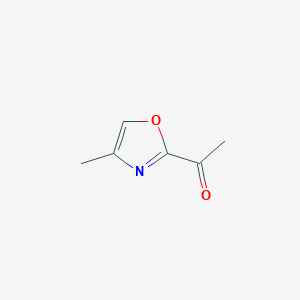
1-(4-Methyloxazol-2-yl)ethanone
Vue d'ensemble
Description
“1-(4-Methyloxazol-2-yl)ethanone” is a chemical compound with the CAS Number: 90892-97-0 . Its molecular weight is 125.13 and its linear formula is C6H7NO2 . The IUPAC name for this compound is 1-(4-methyl-1,3-oxazol-2-yl)ethanone .
Molecular Structure Analysis
The InChI code for “1-(4-Methyloxazol-2-yl)ethanone” is 1S/C6H7NO2/c1-4-3-9-6(7-4)5(2)8/h3H,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid or liquid at room temperature . Unfortunately, the specific physical and chemical properties such as boiling point, melting point, and density were not available in the search results.Applications De Recherche Scientifique
Corrosion Inhibition
- A derivative, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE), was synthesized and investigated as a new corrosion inhibitor for mild steel in a corrosive hydrochloric acid environment. The study demonstrated that MPTE effectively inhibited corrosion on mild steel surfaces, with inhibition efficiency reaching up to 95.10% at certain concentrations, showcasing its potential in corrosion protection applications (Jawad et al., 2020).
Synthesis and Characterization of Novel Compounds
- Another study focused on the synthesis and characterization of new chemical entities, such as 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone. This compound was synthesized using a click chemistry approach and characterized for its potential in further biological applications, demonstrating the versatility of such derivatives in synthesizing and exploring novel compounds with potential therapeutic applications (Govindhan et al., 2017).
Antimicrobial and Biological Activities
- Research into derivatives of 1,2,4-triazole, synthesized from precursors like 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone, has shown significant antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities. These studies highlight the potential of such compounds in pharmaceutical and agricultural applications, where they can serve as the basis for developing new drugs or agrochemicals with improved efficacy and safety profiles (Abdel-Wahab et al., 2011).
Industrial Applications
- The synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate for the synthesis of prothioconazole, an agricultural fungicide, demonstrates the role of similar compounds in the development of industrial-scale chemical products. The study outlines an efficient method for preparing this compound, showing the practical applications of such chemical derivatives in the agricultural sector (Ji et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
1-(4-methyl-1,3-oxazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-3-9-6(7-4)5(2)8/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCWQBUXEVVGJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40523243 | |
| Record name | 1-(4-Methyl-1,3-oxazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40523243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyloxazol-2-yl)ethanone | |
CAS RN |
90892-97-0 | |
| Record name | 1-(4-Methyl-1,3-oxazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40523243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



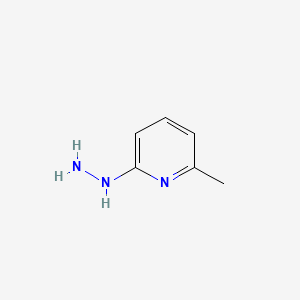
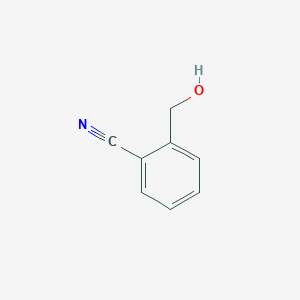

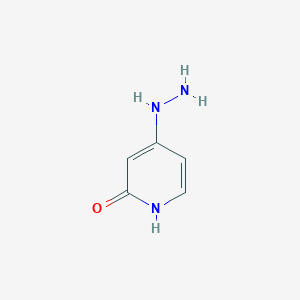

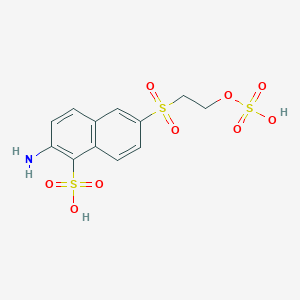
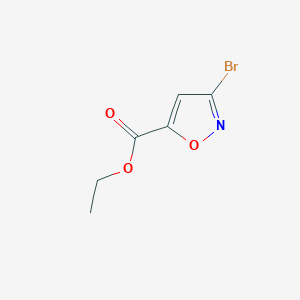
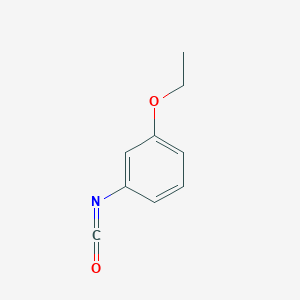
![8-Oxa-3-azabicyclo[3.2.1]octane](/img/structure/B1590367.png)
